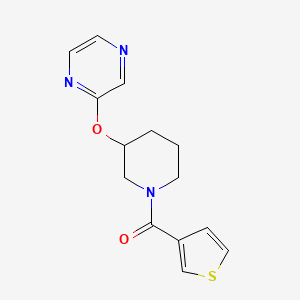

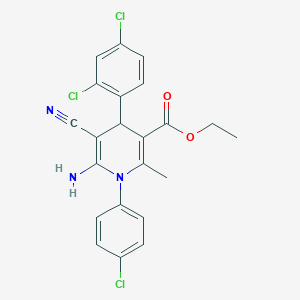

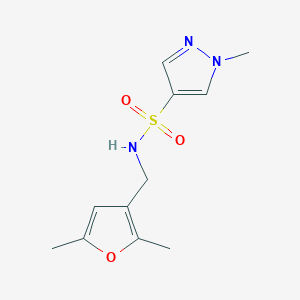

![molecular formula C11H14N4 B2883709 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline CAS No. 1267710-55-3](/img/structure/B2883709.png)

3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline” is a type of 1H-1,2,3-triazole analog . These compounds play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of such triazole analogs is often accomplished using a starting material, which undergoes a Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium . The reduction of compound 2 to compound 3 is achieved by using DIBAL-H, which furnishes compound 3 in a high yield . The hydroxyl group of 3 is then converted into a tosyl moiety to provide compounds 4 in high yield . The latter is treated with NaN3 and affords the corresponding azide derivative 5 .Molecular Structure Analysis

The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

These compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Reactivity

The study by Pr̆ikryl et al. (2003) illustrates the reactivity of triazenes, closely related to 1,2,3-triazoles, in producing stable compounds under acidic conditions. This work underscores the significance of triazene and triazole derivatives in synthetic chemistry for creating complex molecular structures with potential applications in developing novel compounds (Pr̆ikryl et al., 2003).

Catalysis and Material Science

Wang et al. (2016) demonstrated the utility of 1,2,3-triazole derivatives in catalysis, specifically in ruthenium-catalyzed C–H amidation of arenes. This process highlights the role of triazoles in facilitating environmentally benign protocols for C–N bond formation, which is crucial for the synthesis of pharmaceuticals and agrochemicals (Wang et al., 2016).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the work by Gujjar et al. (2011) on triazolopyrimidine-based Plasmodium falciparum dihydroorotate dehydrogenase inhibitors showcases the potential of triazole derivatives in antimalarial drug development. This study emphasizes the role of substituting aniline moieties to improve the efficacy and pharmacokinetic properties of antimalarial compounds, illustrating the versatility of triazole derivatives in medicinal chemistry (Gujjar et al., 2011).

Luminescent Materials

Manbeck et al. (2011) explored the synthesis of copper(I) complexes with amido-triazolato ligands, revealing the potential of triazole derivatives in creating photoluminescent materials. These materials exhibit long-lived photoluminescence, making them suitable for applications in lighting and display technologies (Manbeck et al., 2011).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole and 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .

Mode of Action

It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have shown inhibitory potential through direct binding with the active site residues of their target enzymes .

Biochemical Pathways

For instance, 1,2,4-triazole derivatives have been reported to inhibit the activity of the enzyme carbonic anhydrase-II , which plays a crucial role in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.

Pharmacokinetics

For instance, the presence of nitrogen atoms in heterocyclic compounds like 1,2,4-triazole can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .

Result of Action

Similar compounds, such as 1,2,4-triazole derivatives, have shown promising cytotoxic activity against certain cancer cell lines .

Safety and Hazards

Zukünftige Richtungen

The study of these compounds has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This opens up new possibilities for the development of more effective and potent inhibitors, which is one of the most clinical challenges in modern medicinal chemistry .

Eigenschaften

IUPAC Name |

3-(5-propan-2-yltriazol-1-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXNAGOLRWYMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=NN1C2=CC=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

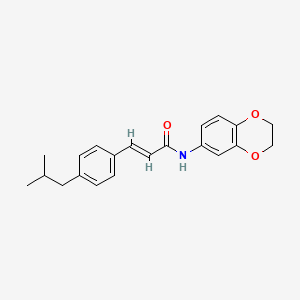

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)

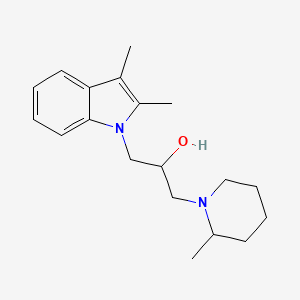

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

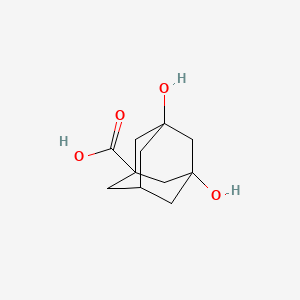

![7-(3,4-dichlorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2883635.png)

![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)

![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)